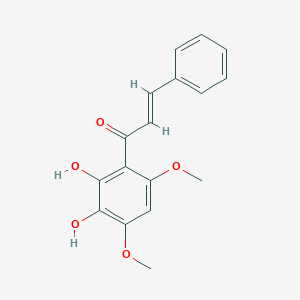

2',3'-Dihydroxy-4',6'-dimethoxychalcone

描述

Overview of Chalcones as a Class of Natural Products and Synthetic Compounds

Chalcones are aromatic ketones that serve as a central core for a variety of important biological compounds. bohrium.com They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. bohrium.comnih.gov This basic structure is a key intermediate in the biosynthesis of flavonoids and isoflavonoids in plants. bohrium.comnih.gov

As natural products, chalcones are abundant in the plant kingdom, found in fruits, vegetables, spices, and tea. ijpsr.com They have been isolated from numerous plant families, with the Leguminosae, Asteraceae, and Moraceae families being particularly rich sources. ijpsr.comresearchgate.net Many plants containing chalcones have a history of use in traditional medicine, which has spurred scientific investigation into their properties. researchgate.net

Beyond their natural occurrence, the straightforward synthesis of chalcones, often through the Claisen-Schmidt condensation, makes them attractive to medicinal chemists. nih.govresearchgate.net This ease of synthesis allows for the creation of a wide array of derivatives, enabling extensive structure-activity relationship (SAR) studies. bohrium.comnih.gov These synthetic efforts aim to enhance the natural biological activities of chalcones and develop new therapeutic agents. nih.gov

Significance of Hydroxy and Methoxy (B1213986) Substitution Patterns in Chalcone (B49325) Bioactivity

The biological activity of chalcones is significantly influenced by the presence and position of substituent groups on their two aromatic rings (commonly labeled A and B). nih.govnih.gov Among the most studied substituents are hydroxyl (-OH) and methoxy (-OCH3) groups.

The number and location of hydroxyl groups are often crucial for a chalcone's antioxidant properties. mdpi.com It has been demonstrated that free hydroxyl groups are essential for activities like antioxidant and antimicrobial effects. nih.gov Specifically, a catechol moiety (two hydroxyl groups on adjacent carbons) in the B-ring and a free hydroxyl group at the C3' position on the A-ring have been identified as important structural features for radical scavenging properties. nih.gov

Methoxy groups also play a vital role in modulating the bioactivity of chalcones. While the presence of methoxy groups can sometimes decrease antioxidant and antimicrobial activity, they may positively affect other properties, such as antitumor activity. nih.gov The substitution pattern of both hydroxy and methoxy groups on the A and B rings is a key determinant in the chemoprotective activities of chalcones. nih.gov For instance, a methoxy group on the A-ring combined with a bromine substituent on the B-ring has been found to be a favorable pattern for certain biological effects. nih.gov

Positioning 2',3'-Dihydroxy-4',6'-dimethoxychalcone as a Subject of Academic Inquiry

This compound (DDC) has emerged as a specific subject of academic inquiry due to its unique substitution pattern and its isolation from natural sources known for their medicinal properties. This compound has been isolated from green perilla (Perilla frutescens), a plant used in traditional medicine. nih.gov

Research has identified DDC as a novel activator of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.gov This pathway is a critical in vivo antioxidant system that triggers the production of antioxidant enzymes. nih.gov The discovery of DDC's role in this pathway has positioned it as a compound of interest for studying conditions where oxidative stress is a key pathological factor. nih.govnih.gov

Scope and Objectives of Research on this compound

The primary focus of research on this compound has been to elucidate its biological effects and the underlying mechanisms of action. A significant area of investigation has been its antioxidant and cytoprotective properties.

Studies have examined the effects of DDC on skin cells, particularly in the context of UV radiation-induced injury. Research has shown that DDC can protect human keratinocytes from damage caused by UV-A radiation by suppressing the production of reactive oxygen species (ROS). nih.gov This protective effect is linked to its ability to increase the expression of heme oxygenase-1 (HO-1), an important antioxidant enzyme. nih.gov

Furthermore, the in vivo effects of DDC have been explored in animal models of skin disease. In a mouse model of chronic contact dermatitis, administration of DDC was found to suppress the increase in auricular thickness and scratching behavior. nih.gov These effects are thought to be mediated by the upregulation of antioxidative enzymes through the activation of the Nrf2-ARE pathway. nih.gov These studies highlight the specific research interest in DDC's potential to mitigate inflammation and oxidative stress in skin-related disorders.

Structure

2D Structure

3D Structure

属性

分子式 |

C17H16O5 |

|---|---|

分子量 |

300.30 g/mol |

IUPAC 名称 |

(E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C17H16O5/c1-21-13-10-14(22-2)16(19)17(20)15(13)12(18)9-8-11-6-4-3-5-7-11/h3-10,19-20H,1-2H3/b9-8+ |

InChI 键 |

IAYOHSHBLLHXFB-CMDGGOBGSA-N |

手性 SMILES |

COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)O)OC |

规范 SMILES |

COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)O)OC |

同义词 |

2',3'-dihydroxy-4',6'-dimethoxychalcone |

产品来源 |

United States |

Chemical Synthesis and Derivatization of 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone

Established Synthetic Routes for 2',3'-Dihydroxy-4',6'-dimethoxychalcone

The primary and most well-established method for synthesizing chalcones, including this compound, is the Claisen-Schmidt condensation. This reaction provides a straightforward and efficient pathway to the chalcone (B49325) scaffold.

Claisen–Schmidt Condensation and its Variants

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone, resulting in the formation of an α,β-unsaturated ketone. bohrium.comacs.org For the synthesis of this compound, the reaction involves the condensation of 2',3'-dihydroxy-4',6'-dimethoxyacetophenone with benzaldehyde.

The general mechanism involves the deprotonation of the α-carbon of the acetophenone (B1666503) by a base (e.g., NaOH or KOH) to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.

Reaction Scheme:

Typical Reaction Conditions:

The synthesis is typically carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, at room temperature or with gentle heating. The use of a strong base is crucial for the reaction to proceed efficiently.

| Parameter | Typical Conditions |

| Reactants | 2',3'-dihydroxy-4',6'-dimethoxyacetophenone, Benzaldehyde |

| Catalyst | Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) |

| Solvent | Ethanol or Methanol |

| Temperature | Room temperature to 50°C |

| Reaction Time | Several hours to 24 hours |

This table provides a general overview of the typical conditions for the Claisen-Schmidt condensation for chalcone synthesis.

Variants of the classical Claisen-Schmidt condensation have been developed to improve yields, reduce reaction times, and employ more environmentally friendly conditions. These include:

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the reaction, often reducing the reaction time from hours to minutes and improving yields. nih.gov

Solvent-free grinding: This "green chemistry" approach involves grinding the reactants with a solid base catalyst, such as anhydrous barium hydroxide or sodium hydroxide, in a mortar and pestle. bohrium.comtandfonline.comgkyj-aes-20963246.comscitepress.orgundip.ac.id This method is often faster, more efficient, and avoids the use of organic solvents. tandfonline.com

Alternative Synthetic Methodologies and Improvements

While the Claisen-Schmidt condensation remains the most common method, other synthetic strategies and improvements have been explored for chalcone synthesis. These alternative methodologies often aim to overcome some of the limitations of the classical approach, such as the potential for side reactions or the need for harsh basic conditions.

One notable alternative is the Suzuki coupling reaction , which can be employed to form the carbon-carbon bond between the two aromatic rings of the chalcone scaffold. jchemrev.com However, this method is generally more complex and less commonly used for the direct synthesis of simple chalcones compared to the Claisen-Schmidt condensation.

Enzymatic synthesis represents a green and highly selective alternative. While not yet specifically reported for this compound, studies have shown that hydrolases, such as lipases, can catalyze the Claisen-Schmidt condensation with high stereoselectivity, favoring the formation of the E-isomer. distantreader.org This biocatalytic approach offers the advantages of mild reaction conditions and reduced environmental impact.

Improvements to the Claisen-Schmidt condensation itself are continuously being developed. The use of different catalysts, such as solid-supported bases (e.g., C-200, a form of anhydrous barium hydroxide), can simplify the work-up procedure and allow for easier catalyst removal. tandfonline.com The optimization of reaction parameters, including the choice of solvent and base concentration, can also lead to significant improvements in yield and purity of the final product.

Synthesis of Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is a key strategy in medicinal chemistry to explore and enhance its biological activities. This involves the rational design and introduction of various functional groups onto the parent chalcone scaffold.

Rational Design Principles for Structural Modification

The rational design of chalcone derivatives is often guided by structure-activity relationship (SAR) studies and computational modeling. mdpi.com The goal is to identify which parts of the molecule are crucial for its biological activity and how modifications to these areas can lead to improved potency, selectivity, and pharmacokinetic properties. mdpi.comunc.edu

Key principles in the rational design of this compound analogs include:

Modification of the A and B rings: Introducing different substituents on either of the aromatic rings can significantly impact the compound's electronic and steric properties, thereby influencing its interaction with biological targets.

Alteration of the α,β-unsaturated carbonyl system: This reactive enone moiety is often critical for the biological activity of chalcones, acting as a Michael acceptor. Modifications to this linker can modulate its reactivity.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to derivatives with improved characteristics. mdpi.com

Introduction of Diverse Functional Groups

A wide array of functional groups can be introduced into the this compound structure to create a library of derivatives with diverse properties. This is typically achieved by using substituted benzaldehydes or acetophenones in the Claisen-Schmidt condensation.

Examples of Functional Group Modifications:

| Functional Group | Potential Impact on Bioactivity |

| Halogens (F, Cl, Br) | Can enhance lipophilicity and membrane permeability. |

| Nitro group (-NO2) | Strong electron-withdrawing group that can influence electronic properties. |

| Amino group (-NH2) | Can act as a hydrogen bond donor and alter solubility. |

| Additional hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups | Can modulate antioxidant and anti-inflammatory activities. koreascience.kr |

| Heterocyclic rings | Can introduce new interaction points with biological targets and improve pharmacological profiles. acs.org |

This table illustrates some common functional groups introduced into the chalcone scaffold and their potential effects on biological activity.

The synthesis of these derivatives generally follows the same Claisen-Schmidt condensation protocol, with the appropriately substituted starting materials. nih.gov

Strategies for Enhancing Specific Bioactivities through Derivatization

Derivatization strategies are often targeted at enhancing specific biological activities, such as antioxidant or anti-inflammatory effects.

Enhancing Antioxidant Activity:

The antioxidant activity of chalcones is often linked to the presence and position of hydroxyl groups on the aromatic rings, which can act as radical scavengers. koreascience.krmdpi.com Strategies to enhance the antioxidant potential of this compound could involve:

Introduction of additional hydroxyl groups: Creating polyhydroxylated derivatives can increase the capacity for radical scavenging.

Optimization of hydroxyl group positions: The relative positions of hydroxyl groups can influence their antioxidant efficacy. For example, ortho-dihydroxy (catechol) moieties are known to be potent antioxidant motifs.

Enhancing Anti-inflammatory Activity:

The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. nih.govrsc.orgmdpi.com Derivatization strategies to boost anti-inflammatory activity may include:

Modulation of the enone system: The Michael acceptor reactivity of the α,β-unsaturated ketone can be fine-tuned to optimize interactions with target proteins in inflammatory pathways.

Introduction of specific pharmacophores: Incorporating functional groups known to interact with inflammatory targets, such as cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, can lead to more potent and selective inhibitors. nih.gov

Chemical Reactivity and Transformation Studies of this compound

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the aromatic rings of the chalcone. wikipedia.org The substitution pattern is directed by the existing hydroxyl (-OH) and methoxy (-OCH₃) groups, which are strong activating groups and ortho-, para-directors. youtube.com

In the A-ring of this compound, the C-5' position is the most likely site for electrophilic attack. This is due to the cumulative activating and directing effects of the hydroxyl group at C-2' and the methoxy groups at C-4' and C-6'. The B-ring, being unsubstituted, can undergo substitution at the ortho (C-2, C-6) and para (C-4) positions.

Common electrophilic aromatic substitution reactions that could be applied to this chalcone include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. However, the presence of strongly activating hydroxyl groups can lead to complications such as over-reaction and catalyst deactivation.

The specific conditions for these reactions would need to be carefully optimized to achieve selective substitution and avoid side reactions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 5'-Nitro-2',3'-dihydroxy-4',6'-dimethoxychalcone and/or 4-nitro-2',3'-dihydroxy-4',6'-dimethoxychalcone |

| Bromination | Br₂/FeBr₃ | 5'-Bromo-2',3'-dihydroxy-4',6'-dimethoxychalcone and/or 4-bromo-2',3'-dihydroxy-4',6'-dimethoxychalcone |

Oxidation and Reduction Reactions

The functional groups of this compound are susceptible to both oxidation and reduction, allowing for the synthesis of a range of derivatives.

Oxidation: The phenolic hydroxyl groups are prone to oxidation. khanacademy.org Strong oxidizing agents can convert the dihydroxy-substituted A-ring into a quinone-type structure. The α,β-unsaturated system can also be a target for oxidation, potentially leading to cleavage of the double bond under harsh conditions.

Reduction: The α,β-unsaturated ketone moiety is readily reduced. Catalytic hydrogenation (e.g., using H₂ with a palladium on carbon catalyst) can selectively reduce the carbon-carbon double bond to yield the corresponding dihydrochalcone (B1670589), (E)-1-(2,3-dihydroxy-4,6-dimethoxyphenyl)-3-phenylpropan-1-one. smolecule.com The carbonyl group can also be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), which would yield an allylic alcohol. youtube.com The use of stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially reduce both the carbonyl group and the double bond. youtube.com

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent/Condition | Major Functional Group Transformation | Product Class |

| Reduction | H₂/Pd-C | C=C double bond reduction | Dihydrochalcone |

| Reduction | NaBH₄ | Carbonyl (C=O) reduction | Allylic alcohol |

| Oxidation | Mild oxidizing agent | Phenolic -OH oxidation | Quinone |

Formation of Heterocyclic Compounds from Chalcone Scaffolds

Chalcones are well-established precursors for the synthesis of various heterocyclic compounds, most notably flavonoids. nih.gov The presence of a hydroxyl group at the 2'-position in this compound makes it an ideal substrate for intramolecular cyclization to form a flavanone (B1672756).

This reaction, often referred to as chalcone-flavanone isomerization, can be catalyzed by acid or base. In the presence of a base, the 2'-hydroxyl group is deprotonated, and the resulting phenoxide ion acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated system in a Michael addition reaction. Subsequent protonation yields the flavanone. rsc.orgnih.gov

The cyclization of this compound would lead to the formation of 7,8-dihydroxy-5-methoxyflavanone. The stereochemistry at the C-2 and C-3 positions of the resulting flavanone would depend on the reaction conditions.

Beyond flavanones, the chalcone scaffold can be utilized to synthesize other heterocyclic systems such as pyrazolines, isoxazoles, and pyrimidines by reacting the α,β-unsaturated ketone with appropriate binucleophiles like hydrazine, hydroxylamine, and urea (B33335) or thiourea, respectively.

Table 3: Examples of Heterocyclic Scaffolds from Chalcone Precursors

| Reagent | Resulting Heterocycle |

| Acid/Base (intramolecular) | Flavanone |

| Hydrazine | Pyrazoline |

| Hydroxylamine | Isoxazole |

| Urea/Thiourea | Dihydropyrimidinone/thione |

Biological Activities of 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone in Pre Clinical Research Models

Antioxidant Activity Investigations

2',3'-Dihydroxy-4',6'-dimethoxychalcone (DDC) has demonstrated significant antioxidant capabilities through multiple mechanisms, including direct scavenging of reactive oxygen species and activation of endogenous antioxidant pathways.

Reactive Oxygen Species (ROS) Scavenging Mechanisms

Exposure to environmental stressors like ultraviolet (UV) radiation can lead to an overproduction of reactive oxygen species (ROS), which are a major risk factor for various skin disorders. nih.gov Studies have shown that DDC can directly counteract this. In human keratinocyte (HaCaT) cells, pre-treatment with DDC for 24 hours before exposure to UV-A irradiation led to a significant suppression of the UV-induced production of ROS. nih.gov This suggests a direct ROS scavenging or a potentiation of the cellular defense mechanisms against oxidative insults.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Pathway

A primary mechanism underlying the antioxidant effects of DDC is its ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. nih.govnih.govnih.gov This pathway is a critical cellular defense system against oxidative stress. biosynth.com DDC, isolated from green perilla leaves, has been identified as a potent activator of this pathway. nih.govnih.govnih.gov The activation of the Nrf2/ARE pathway has been shown to be the basis for the protective effects of DDC against amyloid-beta-induced neuronal death. researchgate.net This activation allows Nrf2 to translocate to the nucleus, bind to the ARE, and initiate the transcription of a wide array of genes encoding for antioxidant and detoxification enzymes. biosynth.com

Induction of Antioxidant Enzymes (e.g., Heme Oxygenase-1)

A direct consequence of Nrf2-ARE pathway activation by DDC is the increased expression of downstream antioxidant enzymes. nih.gov A key enzyme in this response is Heme Oxygenase-1 (HO-1). Research has demonstrated that treatment of HaCaT cells with DDC leads to a concentration-dependent increase in the expression levels of HO-1. nih.gov Furthermore, studies in a mouse model of chronic contact hypersensitivity showed that the administration of DDC resulted in increased expression of antioxidant enzymes in the ear tissue. nih.gov The neuroprotective effects of DDC are also linked to the induction of these enzymes. nih.gov While HO-1 is a significant player, the protective effects of DDC in certain models, like glutamate-induced neurotoxicity, appear to be more dependent on other downstream effectors like glutathione (B108866) (GSH) rather than HO-1. nih.gov

Cytoprotective Effects Against Oxidative Stress in Cellular Models

The culmination of DDC's antioxidant activities results in significant cytoprotective effects in various cellular models of oxidative stress. For instance, DDC has been shown to protect human keratinocytes from cell damage and reduced viability induced by UV-A irradiation. nih.gov In neuronal cell lines, such as PC12 cells, DDC has demonstrated protective effects against oxidative stress. nih.gov Furthermore, in primary cortical cultures, pre-treatment with DDC significantly inhibited glutamate-induced neurotoxicity in a concentration-dependent manner. nih.gov This neuroprotection is attributed to the activation of the Nrf2-ARE pathway in astrocytes, leading to an increased release of reduced glutathione (GSH), which in turn protects neurons from glutamate-induced damage. nih.gov

Anti-inflammatory Activity Studies

The anti-inflammatory properties of this compound are closely intertwined with its antioxidant activities, primarily through the activation of the Nrf2 pathway, which is known to suppress inflammation.

Modulation of Inflammatory Pathways and Signaling Cascades

Oxidative stress is a known contributor to the pathogenesis of inflammatory conditions like allergic contact dermatitis. nih.gov By activating the Nrf2-ARE pathway, DDC can mitigate inflammation. nih.gov In a mouse model of chronic contact hypersensitivity, the administration of DDC suppressed increases in ear thickness and scratching behavior, both hallmarks of inflammation. nih.gov This anti-inflammatory effect is presumed to be a result of the upregulation of antioxidative enzymes, which helps to resolve the oxidative stress driving the inflammatory response. nih.gov While direct modulation of specific inflammatory signaling cascades like NF-κB or MAPK by DDC has not been extensively detailed in available research, the activation of Nrf2 is known to have an inhibitory effect on pro-inflammatory pathways. biosynth.com For instance, Nrf2 can reduce the expression of pro-inflammatory cytokines such as IL-6 and IL-1β. researchgate.net Structurally similar chalcones have been shown to inhibit inflammation by suppressing the LPS-induced phosphorylation of key components of the MAPK and NF-κB signaling pathways. nih.govnih.gov

Data Tables

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Model | Key Findings |

|---|---|---|

| Antioxidant | Human Keratinocytes (HaCaT) | Suppressed UV-A induced ROS production; Increased HO-1 expression; Showed cytoprotective effects. nih.gov |

| PC12 Cells | Exerted cytoprotective effects against oxidative stress. nih.gov | |

| Rat Primary Cortical Cultures | Inhibited glutamate-induced neurotoxicity via Nrf2-ARE activation in astrocytes and increased GSH. nih.gov | |

| Mouse Model | Increased expression of antioxidant enzymes in ear tissue. nih.gov |

| Anti-inflammatory | Chronic Contact Hypersensitivity Mouse Model | Suppressed increases in auricular thickness and scratching. nih.gov |

Table 2: Molecular Mechanisms of this compound

| Mechanism | Pathway/Target | Effect | Cellular Context |

|---|---|---|---|

| ROS Scavenging | Reactive Oxygen Species | Direct suppression of ROS. | Human Keratinocytes (HaCaT). nih.gov |

| Nrf2 Activation | Nrf2-ARE Pathway | Activation of the pathway. | Human Keratinocytes (HaCaT), PC12 Cells, Primary Cortical Cultures. nih.govnih.govnih.gov |

| Enzyme Induction | Heme Oxygenase-1 (HO-1) | Increased expression. | Human Keratinocytes (HaCaT). nih.gov |

| Antioxidant Enzymes | Upregulated expression. | Mouse Auricle Tissue. nih.gov | |

| Neuroprotection | Nrf2-ARE in Astrocytes | Increased extracellular release of reduced glutathione (GSH). | Rat Primary Cortical Cultures. nih.gov |

| Anti-inflammation | Nrf2-ARE Pathway | Activation leads to reduced inflammation. | Mouse Model of Contact Dermatitis. nih.gov |

Inhibition of Nitric Oxide (NO) Production

The overproduction of nitric oxide (NO) is a key feature of inflammatory processes. Several studies on chalcone (B49325) derivatives closely related to this compound have demonstrated significant inhibitory effects on NO production in vitro.

In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation research, various chalcones have shown potent anti-inflammatory activity. For instance, 2'-hydroxy-3,6'-dimethoxychalcone was observed to inhibit NO production by approximately 72.58% at a concentration of 10 μM compared to LPS-stimulated cells alone nih.gov. Similarly, 2'-hydroxy-4',6'-dimethoxychalcone significantly reduced LPS-induced NO expression nih.gov. Another related compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, also markedly decreased nitrite (B80452) levels in macrophage cultures researchgate.net. This effect is not limited to chalcones, as dihydrochalcone (B1670589) derivatives have also been shown to suppress NO production nih.govnih.gov. These findings underscore the potential of the chalcone scaffold in modulating inflammatory pathways by controlling NO synthesis.

| Compound | Concentration | % Inhibition of NO Production | Reference |

|---|---|---|---|

| 2'-hydroxy-3,6'-dimethoxychalcone | 10 μM | ~72.58% | nih.gov |

| 2'-hydroxy-4',6'-dimethoxychalcone | Not specified | Significant mitigation | nih.gov |

| 2',6'-dihydroxy-4'-methoxydihydrochalcone | Not specified | Significant reduction | researchgate.net |

Suppression of Pro-inflammatory Mediators (e.g., iNOS, COX-2, TNF-α, IL-6)

The anti-inflammatory effects of these chalcones extend to the suppression of key pro-inflammatory enzymes and cytokines. The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is a critical step in the inflammatory cascade, leading to the production of NO and prostaglandins, respectively.

Research has shown that 2'-hydroxy-3,6'-dimethoxychalcone suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages nih.gov. Likewise, treatment with 2'-hydroxy-4',6'-dimethoxychalcone significantly mitigated the expression of iNOS and COX-2 proteins induced by LPS nih.gov. The inhibitory action on iNOS expression has also been documented for other derivatives like 4-dimethylamino-3',4'-dimethoxychalcone nih.gov.

In addition to these enzymes, the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is also curtailed by these compounds. Studies on 2'-hydroxy-3,6'-dimethoxychalcone demonstrated a decrease in the production of both TNF-α and IL-6 nih.gov. Another compound, 2',6'-dihydroxy-4'-methoxydihydrochalcone, was also found to significantly reduce TNF and IL-1β levels researchgate.net. This broad-spectrum suppression of pro-inflammatory mediators highlights the comprehensive anti-inflammatory potential of this class of chalcones nih.govnih.govmdpi.com.

Effects on Auricle Thickness in Chronic Contact Dermatitis Models

Currently, there is no specific information available from the searched scientific literature regarding the direct effects of this compound on auricle thickness in preclinical models of chronic contact dermatitis. While other compounds have been studied in such models, data for this particular chalcone is not present in the available research.

Anticancer and Antiproliferative Investigations (In Vitro and Non-Human In Vivo)

Selective Inhibition of Cancer Cell Proliferation

A significant area of investigation for chalcone derivatives is their potential as anticancer agents. A key desirable characteristic for any potential chemotherapeutic agent is selectivity, meaning it should inhibit the growth of cancer cells while having minimal toxic effects on normal, healthy cells.

A closely related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), has demonstrated selective inhibition of breast cancer (BC) cell proliferation mdpi.compreprints.orgnih.gov. Studies using the MTT assay, which measures cell viability, confirmed its selective cytotoxicity against breast cancer cell lines mdpi.compreprints.orgnih.gov. Another chalcone, 2',4'-dihydroxy-3',6'-dimethoxychalcone, was shown to inhibit the growth of CCRF-CEM leukemia cells with an IC50 value of 10.67 μM medchemexpress.com. Further supporting the selectivity of this molecular class, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) exhibited significant cytotoxicity against pancreatic and cervical cancer cells while showing less toxicity to normal cells nih.govnih.govmdpi.com. This body of evidence suggests that the chalcone structure is a promising scaffold for developing selective anticancer agents biosynth.com.

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CCRF-CEM (Leukemia) | 10.67 | medchemexpress.com |

| 2',4'-dihydroxy-3',6'-dimethoxychalcone | CEM/ADR5000 (Leukemia) | 18.60 | medchemexpress.com |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | PANC-1 (Pancreatic) | 10.5 ± 0.8 | nih.govmdpi.com |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | MIA PaCa-2 (Pancreatic) | 12.2 ± 0.9 | nih.govmdpi.com |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | HeLa (Cervical) | 10.05 ± 0.22 | nih.gov |

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | K562 (Leukemia) | 14.2 ± 0.45 | researchgate.net |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The intrinsic, or mitochondrial, pathway of apoptosis is a major target for cancer therapeutics. Research indicates that chalcones can effectively trigger this pathway.

Studies on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC) revealed that it induces intrinsic apoptosis in breast cancer cells mdpi.compreprints.orgnih.gov. The mechanism involves altering the mitochondrial outer membrane potential (∆ψm) and activating mitochondrial pro-apoptotic proteins mdpi.comnih.gov. Furthermore, DDC was shown to modulate the levels of Bcl-2 family proteins, which are central regulators of the intrinsic pathway mdpi.comnih.gov. For instance, another related chalcone, 4,4'-dimethoxychalcone (B191108) (DMC), was found to upregulate pro-apoptotic proteins like Bax and Bak while downregulating the anti-apoptotic protein Bcl-2 nih.gov.

A key event in the intrinsic pathway is the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. Research on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone in pancreatic cancer cells showed that it induced the proteolytic activation of both caspase-9 and caspase-3 and attenuated the expression of the anti-apoptotic protein Bcl-2 nih.gov. Similar findings were reported for a dihydrochalcone derivative, which was shown to induce caspase-9 activity in breast cancer cells, confirming the involvement of the intrinsic pathway nih.gov.

Activation of Caspases (e.g., Caspases 3/7)

Currently, there is no specific information available in the scientific literature detailing the activation of caspases, such as caspases 3/7, by this compound.

Alteration of Mitochondrial Outer Membrane Potential

Research findings specifically describing the effects of this compound on the mitochondrial outer membrane potential have not been reported in the available scientific literature.

Regulation of Anti-apoptotic Proteins (e.g., Bcl-XL, Bcl-2)

The regulatory effects of this compound on anti-apoptotic proteins like Bcl-xL and Bcl-2 have not been documented in pre-clinical research models.

Cell Cycle Arrest Induction (e.g., G0/G1 phase)

There is currently no available data from pre-clinical studies on the induction of cell cycle arrest by this compound.

Autophagy Modulation

The role of this compound in the modulation of autophagy has not been described in the existing scientific literature.

Activity Against Specific Cancer Cell Lines (e.g., Breast Cancer Cells, Leukemia Cells)

Specific studies detailing the cytotoxic or anti-proliferative activity of this compound against breast cancer or leukemia cell lines are not currently available.

Other Biological Activities

While specific data on the anticancer mechanisms listed above are limited for this compound, pre-clinical studies have identified other significant biological activities.

Inhibition of Amyloid-Beta Aggregation

This compound has been identified as an inhibitor of Amyloid β-protein (Aβ42) fibrillization and aggregation. medchemexpress.com This activity is significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where the aggregation of Aβ42 is a key pathological hallmark. The compound has been noted to possess oral activity and can be detected in the brain, suggesting its potential as a therapeutic agent for neurological disorders. medchemexpress.com

Activation of the Nrf2-ARE Pathway and Anti-inflammatory Effects

This chalcone, isolated from green perilla, is a novel activator of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. This pathway is a critical cellular defense mechanism against oxidative stress. In vivo studies on a chronic contact hypersensitivity model in mice demonstrated that administration of the compound suppressed increases in auricular thickness and reduced scratching events in a dose-dependent manner. Furthermore, an increase in the expression of antioxidant enzymes was observed in the mouse auricle following administration. These findings suggest that this compound exerts anti-inflammatory effects by up-regulating antioxidative enzymes through the activation of the Nrf2-ARE pathway. It has also been shown to have cytoprotective effects against oxidative stress in PC12 cells.

Antidiabetic Potential (e.g., DPP-IV Inhibition)

A comprehensive review of available preclinical research reveals a lack of specific data regarding the antidiabetic potential of this compound. Studies investigating its direct effects on mechanisms like Dipeptidyl Peptidase-IV (DPP-IV) inhibition have not been identified in the current body of scientific literature. While other structurally related chalcones, such as 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, have been noted for their potential in managing hyperglycemia through mechanisms like α-amylase inhibition, similar findings for this compound are not presently available. iomcworld.comresearchgate.net

Anti-melanogenic Effects (e.g., MITF, TRP-1/2 downregulation)

There is currently no specific preclinical research available that details the anti-melanogenic effects of this compound. Investigations into its ability to modulate key regulators of melanin (B1238610) synthesis, such as the Microphthalmia-associated Transcription Factor (MITF) or Tyrosinase-Related Proteins 1 and 2 (TRP-1/2), have not been reported.

In contrast, significant research has been conducted on the closely related compound, 2'-Hydroxy-4',6'-dimethoxychalcone , which has demonstrated potent anti-melanogenic properties. nih.govmdpi.com Studies on this similar chalcone have shown it can reduce melanin content and inhibit intracellular tyrosinase activity by downregulating MITF, TRP-1, and TRP-2. nih.govmdpi.comnih.gov However, these findings are specific to 2'-Hydroxy-4',6'-dimethoxychalcone and cannot be directly attributed to this compound.

Anti-infective Properties (e.g., Antifungal, Antiviral, Antimalarial, Antibacterial)

Preclinical data specifically evaluating the antifungal, antiviral, antimalarial, or antibacterial properties of this compound are not found in the existing scientific literature. The broader class of chalcones is known for a wide range of biological activities, including anti-infective properties. biosynth.comnih.gov For instance, related compounds have shown promise in these areas:

Antimalarial: The dihydrochalcone derivative, 2',6'-dihydroxy-4'-methoxydihydrochalcone, has exhibited potent antiplasmodial activity against strains of Plasmodium falciparum. nih.gov

Antiviral: Chalcone derivatives have been investigated for their antiviral effects against various viruses. nih.gov

Antibacterial: A compound with a similar scaffold, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone, displayed antibacterial activity against Helicobacter pylori. researchgate.net

Despite these findings within the chalcone family, specific research on the anti-infective capabilities of this compound remains to be conducted.

Mechanistic Elucidation and Molecular Interactions of 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone

Target Identification and Receptor Interactions

The principal mechanism of action identified for 2',3'-Dihydroxy-4',6'-dimethoxychalcone is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a pivotal role in cellular defense against oxidative stress.

Upon activation by DDC, Nrf2 translocates to the nucleus and binds to the ARE, a specific DNA sequence in the promoter region of its target genes. This binding initiates the transcription of several protective enzymes. Research has specifically highlighted the induction of heme oxygenase-1 (HO-1) and enzymes involved in the synthesis of reduced glutathione (B108866) (GSH) as key downstream effects of DDC's activation of the Nrf2-ARE pathway. mdpi.comnih.gov

In studies using human cultured keratinocytes (HaCaT cells), treatment with DDC led to a concentration-dependent increase in the expression of HO-1. mdpi.com This upregulation of HO-1 is a direct consequence of Nrf2 activation and contributes to the compound's protective effects against UV-A radiation-induced cellular injury and the production of reactive oxygen species (ROS). mdpi.com

Furthermore, in primary cortical cultures, DDC's neuroprotective effects against glutamate-induced toxicity were significantly linked to its ability to increase intracellular levels of GSH. nih.gov This effect was attributed to the activation of the Nrf2-ARE pathway in astrocytes, leading to an increased synthesis and subsequent release of GSH, which then protects neurons from excitotoxicity. nih.gov The involvement of GSH in DDC's protective mechanism was confirmed by experiments where the inhibition of γ-glutamylcysteine synthetase, a key enzyme in GSH synthesis, suppressed the neuroprotective effects of DDC. nih.gov

The following table summarizes the key molecular targets and interactions of this compound identified in research studies.

| Target/Receptor | Interaction/Effect | Cellular Context | Outcome | Reference |

| Nrf2-ARE Pathway | Activation | Human Keratinocytes (HaCaT), Primary Cortical Cultures | Upregulation of antioxidant enzymes | mdpi.comnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased expression | Human Keratinocytes (HaCaT) | Protection against UV-A induced ROS and cell damage | mdpi.com |

| Reduced Glutathione (GSH) | Increased intracellular levels | Primary Cortical Astrocytes | Neuroprotection against glutamate (B1630785) toxicity | nih.gov |

Modulation of Key Cellular Signaling Pathways

While the activation of the Nrf2-ARE pathway by this compound is established, research into its modulation of other key cellular signaling pathways is still in its nascent stages. The following subsections address the current state of knowledge regarding the interaction of this specific chalcone (B49325) with major signaling cascades.

NF-κB Pathway Regulation

Current scientific literature, based on the conducted searches, does not provide direct evidence of the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway by this compound. While other related chalcone compounds have been shown to regulate this inflammatory pathway, specific studies on DDC are lacking in this regard.

PI3K/Akt Pathway Modulation

There is no direct research available from the conducted searches to suggest that this compound modulates the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. The effects of DDC on this crucial pathway, which is involved in cell survival, growth, and proliferation, remain to be investigated.

MAPK Pathways (e.g., ERK, JNK, p38)

Based on the available search results, there are no specific studies that have examined the direct effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. The influence of DDC on these stress-activated signaling cascades is an area for future research.

mTOR Protein Interactions

The conducted searches did not yield any studies that have investigated the interaction between this compound and the mammalian target of rapamycin (B549165) (mTOR) protein. Consequently, the role of DDC in modulating the mTOR signaling pathway, a central regulator of cell growth and metabolism, is currently unknown.

GSK-3β/catenin Pathway

There is no direct scientific evidence from the performed searches to indicate that this compound interacts with or modulates the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway. Further research is required to determine if DDC has any effect on this pathway, which is critical in development and disease.

PKA Pathway

The direct interaction of this compound with the Protein Kinase A (PKA) signaling pathway has not been extensively detailed in the available research. However, studies on structurally similar chalcones provide insight into potential mechanisms. For instance, the compound 2′-hydroxy-3,6′-dimethoxychalcone has been shown to modulate the PKA/CREB signaling pathway. nih.gov In α-MSH-stimulated B16F10 melanoma cells, the binding of α-MSH to its receptor normally triggers a cascade that increases intracellular cAMP, leading to the phosphorylation and activation of PKA. nih.gov This activated PKA then phosphorylates the cAMP-response-element-binding protein (CREB), which in turn upregulates the transcription of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis. nih.gov

Research demonstrated that 2′-hydroxy-3,6′-dimethoxychalcone significantly inhibited this cascade. It was observed to decrease the phosphorylation levels of both PKA and CREB in a dose-dependent manner, thereby downregulating the expression of MITF and inhibiting melanin (B1238610) production. nih.gov

Table 1: Effect of 2′-hydroxy-3,6′-dimethoxychalcone on PKA Pathway Components

| Component | Effect of 2′-hydroxy-3,6′-dimethoxychalcone | Downstream Consequence | Reference |

| PKA Phosphorylation | Reduced | Decreased activation of CREB | nih.gov |

| CREB Phosphorylation | Reduced | Downregulation of MITF transcription | nih.gov |

This data is based on studies of the related compound 2′-hydroxy-3,6′-dimethoxychalcone and suggests a potential, though unconfirmed, mechanism for this compound.

Interactions with Transcription Factors

This compound (DDC) has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov Nrf2 is a critical transcription factor that regulates the cellular defense against oxidative stress by inducing the expression of a wide array of antioxidant and detoxification enzymes. nih.govnih.gov

Under normal physiological conditions, Nrf2 is kept at low levels by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome. nih.govplos.org Electrophilic compounds, such as certain chalcones, can react with critical cysteine residues on Keap1. plos.orgnih.gov This reaction leads to a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. plos.org Consequently, stabilized Nrf2 translocates to the nucleus, binds to the ARE sequence in the promoter region of its target genes, and initiates their transcription. plos.org

In studies using human cultured keratinocytes (HaCaT cells), DDC treatment was shown to activate the Nrf2-ARE pathway, leading to a significant, concentration-dependent increase in the expression of heme oxygenase-1 (HO-1), a key cytoprotective enzyme. nih.gov This activation was shown to be the mechanism behind DDC's protective effects against UV-A radiation-induced reactive oxygen species (ROS) production and cell injury. nih.gov

Table 2: Interaction of this compound with the Nrf2 Pathway

| Interacting Protein | Action of DDC | Molecular Outcome | Cellular Effect | Reference |

| Keap1 | Putative interaction via electrophilic nature | Inhibition of Nrf2 ubiquitination and degradation | Nrf2 stabilization and nuclear translocation | nih.govplos.org |

| Nrf2 | Activation | Increased binding to Antioxidant Response Element (ARE) | Upregulation of cytoprotective gene expression | nih.gov |

| HO-1 | Increased expression | Enhanced antioxidant capacity | Protection against oxidative stress-induced cell damage | nih.gov |

Role of Conjugated α,β-Unsaturated Ketone System in Bioactivity

The defining structural feature of chalcones is the three-carbon α,β-unsaturated ketone system (an enone) that connects two aromatic rings. nih.govaip.org This conjugated system is not merely a structural linker but is fundamentally responsible for the broad spectrum of biological activities exhibited by this class of compounds. researchgate.netnih.gov The electron-withdrawing nature of the carbonyl group polarizes the Cα-Cβ double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. researchgate.netnih.gov

This electrophilic character makes the α,β-unsaturated ketone a potent Michael acceptor. nih.govresearchgate.net This reactivity allows chalcones to form covalent bonds with biological nucleophiles, most notably the thiol groups of cysteine residues within proteins. nih.govresearchgate.net This ability to covalently modify key proteins is a primary mechanism driving their biological effects.

The interaction with Keap1 to activate the Nrf2 pathway is a prime example of this mechanism. nih.gov The electrophilic β-carbon of the chalcone's enone system can react with the nucleophilic thiol groups of specific cysteine sensors in Keap1, leading to Nrf2 activation and the subsequent antioxidant response. plos.orgnih.gov

Furthermore, this reactivity is implicated in a variety of other bioactivities attributed to chalcones. The inhibition of enzymes, modulation of signaling pathways, and disruption of protein-protein interactions can often be traced back to the covalent modification of cysteine residues by the chalcone scaffold. nih.govacs.org Therefore, the conjugated α,β-unsaturated ketone system is an essential pharmacophore, directly endowing the molecule with the chemical reactivity required to engage with biological targets and elicit a physiological response. nih.govmdpi.com

Table 3: Bioactivities of Chalcones Associated with the α,β-Unsaturated Ketone Moiety

| Biological Activity | Putative Mechanism | Reference |

| Anti-inflammatory | Covalent modification of proteins in inflammatory pathways (e.g., Keap1/Nrf2, NF-κB) | nih.gov |

| Anticancer/Cytotoxic | Inhibition of critical enzymes and transcription factors, induction of apoptosis | nih.govmdpi.com |

| Antioxidant | Induction of antioxidant enzymes via Nrf2 activation | nih.gov |

| Antimicrobial | Interaction with essential microbial enzymes and proteins | nih.gov |

Structure Activity Relationship Sar Studies for 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone and Its Analogs

Impact of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activity

The number and placement of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) scaffold are fundamental determinants of biological activity. These groups influence the molecule's electronic properties, solubility, and ability to form hydrogen bonds with biological targets.

The specific compound, 2',3'-dihydroxy-4',6'-dimethoxychalcone (DDC), has been identified as a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govnih.gov This activity is believed to underlie its neuroprotective and anti-inflammatory effects. nih.govnih.gov Studies on analogs show that slight variations in the hydroxylation and methoxylation pattern can lead to different or altered biological activities. For instance, 2',4-dihydroxy-4',6'-dimethoxychalcone, an analog of DDC, demonstrates selective inhibition of breast cancer cell proliferation by inducing autophagy and mitochondrial apoptosis. mdpi.com Another analog, 2′,3,4-trihydroxy-4′,6′-dimethoxychalcone, also shows significant antiproliferative activity against cancer cells. researchgate.net

Generally, for flavonoids, an increase in the number of hydroxyl groups can enhance antioxidant activity. mdpi.com However, the methylation of these hydroxyl groups often results in a significant decrease in radical scavenging ability, highlighting the importance of the free hydroxyl proton. mdpi.com In the context of inhibiting specific enzymes like cytochrome P450, the position of these groups is crucial. For example, the 3' and 4' positions on the B-ring are primary sites for biotransformation, and the number and location of hydroxyl and methoxy groups on this ring significantly influence the compound's metabolism. mdpi.com For antifungal activity against Candida albicans, the position of a phenolic group on the B-ring is highly influential, with the order of activity being ortho-OH > para-OH ≈ 3,4-di-OH > meta-OH. researchgate.net

The A-ring substitution is also critical. Research on chalcones as inhibitors of the breast cancer resistance protein (ABCG2) found that a 6′-hydroxyl-2′,4′-dimethoxy-phenyl moiety on the A-ring was a feature of the most effective compounds. nih.gov This highlights that a precise arrangement of hydroxyl and methoxy groups is necessary for potent and selective biological action.

Table 1: Impact of Hydroxyl and Methoxy Group Positioning on Biological Activity

| Compound | Key Structural Features | Observed Biological Activity | Reference |

|---|---|---|---|

| This compound (DDC) | -OH at 2', 3'; -OCH₃ at 4', 6' | Activator of Nrf2-ARE pathway; neuroprotective and anti-inflammatory effects. | nih.govnih.gov |

| 2',4-Dihydroxy-4',6'-dimethoxychalcone | -OH at 2', 4; -OCH₃ at 4', 6' | Inhibits breast cancer cell growth via autophagy and mitochondrial apoptosis. | mdpi.com |

| 2′,3,4-Trihydroxy-4′,6′-dimethoxychalcone | -OH at 2', 3, 4; -OCH₃ at 4', 6' | Significant antiproliferative activity. | researchgate.net |

| General Hydroxylated Chalcones | -OH on B-ring | Antifungal activity order: o-OH > p-OH > m-OH. | researchgate.net |

| General Hydroxylated Flavonoids | Increasing number of -OH groups | Increased antioxidant activity. | mdpi.com |

Stereochemistry of the Double Bond (E/Z Isomerism)

Chalcones possess an α,β-unsaturated ketone system, where the double bond can exist as one of two geometric isomers: E (entgegen, opposite) or Z (zusammen, together). pressbooks.pubarxiv.org The vast majority of naturally occurring and synthetic chalcones have the more stable E configuration, where the substituent groups on the double bond are on opposite sides. researchgate.netresearchgate.net This stereochemistry plays a significant role in how the molecule fits into the binding site of a biological target.

The planarity of the chalcone molecule, which is influenced by the E/Z configuration, can affect its interaction with enzymes and receptors. The E isomer is generally more planar than the Z isomer. researchgate.net While most studies focus on the E isomers due to their prevalence and stability, the distinct three-dimensional arrangement of the Z isomer means it can exhibit different biological activities. The relative orientation of the A and B rings, dictated by the double bond geometry, is critical for activity. For some biological targets, the specific spatial arrangement of the pharmacophores in one isomer may lead to a more favorable interaction than the other. Although direct comparative studies on the E and Z isomers of this compound are not widely available, the principle that stereochemistry is crucial for biological activity is well-established for other structurally related compounds. nih.gov For example, in a series of 3-Br-Acivicin isomers, the compounds with the natural (5S, αS) configuration were found to be significantly more active as antimalarials than their corresponding enantiomers and diastereoisomers. nih.gov This underscores the importance of a precise 3D structure for potent biological action.

Influence of Substituent Patterns on Potency and Selectivity

Beyond hydroxyl and methoxy groups, the introduction of other substituents on either the A or B aromatic rings can dramatically alter the potency and selectivity of chalcones. The electronic nature (electron-donating or electron-withdrawing) and lipophilicity of these substituents are key factors. mdpi.com

For instance, in the development of selective inhibitors for the ABCG2 transporter, methoxy groups at positions 2 and 6 of the B-ring were found in the most potent and least toxic compounds. nih.gov Conversely, methoxy groups at positions 3, 4, and 5 on the B-ring markedly increased cytotoxicity. nih.gov Halogen substituents also have a variable impact; a single chlorine atom at position 2 or 3 of the B-ring increased inhibition of mitoxantrone (B413) efflux, whereas a chlorine at position 4 had a negative effect. nih.gov For estrogen receptor modulators, chalcone derivatives with 2,6-dichloro functionalities on the B-ring showed the strongest affinity for the estrogen receptor α. nih.gov

In the context of monoamine oxidase (MAO) inhibition, a study of chalcone-thioethers revealed that the inhibitory potency against MAO-B followed the order –Cl > –H > –OH > –NO₂ > –F on the B-ring. mdpi.com This demonstrates how different substituents can fine-tune the interaction with a specific enzyme target, leading to enhanced potency and selectivity. Research aimed at optimizing antitumor activity has also shown that specific substitution patterns are crucial. For example, chemical optimization of a chalcone analog led to a compound with increased selectivity for cancer cells expressing wild-type p53 and low toxicity to non-tumor cells. nih.gov

Table 2: Influence of B-Ring Substituents on Potency and Selectivity

| Biological Target | Favorable Substituents/Positions | Unfavorable/Negative Effect Substituents | Reference |

|---|---|---|---|

| ABCG2 Inhibition | -OCH₃ at positions 2 and 6; -Cl at position 2 or 3. | -OCH₃ at positions 3, 4, and 5 (increased cytotoxicity); -Cl at position 4. | nih.gov |

| Estrogen Receptor α | 2,6-dichloro functionalities. | N/A | nih.gov |

| MAO-B Inhibition | Order of potency: –Cl > –H > –OH > –NO₂ > –F. | N/A | mdpi.com |

| Antifungal (C. albicans) | Hydroxyl group at ortho position. | Hydroxyl group at meta position. | researchgate.net |

Correlation between Structural Features and Specific Biological Pathways

The specific arrangement of functional groups on the chalcone core directly correlates with its ability to modulate key cellular signaling pathways. This relationship is the basis for the compound's therapeutic potential in various diseases.

This compound (DDC) provides a clear example of this correlation. Its structure is optimized for the activation of the Nrf2-ARE pathway . nih.govnih.gov This pathway is a primary cellular defense mechanism against oxidative stress. Studies suggest that DDC's activation of Nrf2 in astrocytes leads to an increase in glutathione (B108866), which in turn protects neurons from glutamate-induced neurotoxicity. nih.gov This same pathway activation is presumed to be responsible for its anti-inflammatory effects in a model of chronic contact dermatitis. nih.gov

Analogs of DDC with different substitution patterns interact with other pathways. 2',4'-dihydroxy-4',6'-dimethoxychalcone has been shown to inhibit breast cancer cell growth by triggering autophagy and the mitochondrial apoptosis pathway . mdpi.com It also causes cell cycle arrest in the G0/G1 phase. mdpi.com Similarly, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), another analog, induces DNA damage, cell cycle arrest, and apoptosis in human cervical cancer cells. nih.govsemanticscholar.org

Many chalcones exert their anti-inflammatory and anticancer effects by inhibiting the nuclear factor kappa B (NF-κB) signaling pathway . acs.orgnih.gov This pathway is a critical regulator of inflammatory responses and cell survival. The ability of chalcones to suppress NF-κB activation is considered a key mechanism of their action, and studies aim to establish a clear SAR for this inhibition. acs.orgnih.gov For example, 2′-hydroxy-3,6′-dimethoxychalcone was found to suppress the LPS-induced phosphorylation of IκBα and the nuclear translocation of p65, key steps in NF-κB activation. nih.gov This compound also affects melanogenesis by downregulating the microphthalmia-associated transcription factor (MITF) through modulation of the MAPK and Akt/GSK-3β signaling pathways. nih.gov

Computational Approaches in the Research of 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in identifying potential biological targets for a compound and understanding the specific interactions that govern its binding affinity.

In the context of chalcones, molecular docking has been extensively used to explore their anticancer potential. Although direct docking studies on 2',3'-dihydroxy-4',6'-dimethoxychalcone are not extensively documented in publicly available literature, research on its close isomer, 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC), provides significant insights. In silico simulations were performed to predict the interactions between DDC and several anti-apoptotic proteins, which are key targets in cancer therapy. nih.gov The study revealed that DDC exhibits promising molecular interactions with pro-survival proteins, with the mammalian target of rapamycin (B549165) (mTOR) and myeloid cell leukemia-1 (Mcl-1) showing the most favorable binding energies. nih.gov This suggests that the anticancer activity of DDC may be mediated through the inhibition of these critical cell survival pathways.

The binding affinity, represented by the docking score (often in kcal/mol), indicates the stability of the ligand-target complex. For DDC, the favorable binding energies with mTOR and Mcl-1 point towards a strong inhibitory potential. nih.gov These simulations model the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces between the chalcone (B49325) and the amino acid residues within the binding pocket of the target proteins. Such detailed interaction maps are crucial for understanding the structure-activity relationship and for the rational design of more potent chalcone-based inhibitors.

Table 1: Predicted Binding Affinities of 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) with Anti-Apoptotic Proteins

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

| mTOR | Favorable | Not specified in the source |

| Mcl-1 | Favorable | Not specified in the source |

| Bcl-2 | Promising | Not specified in the source |

| Bcl-XL | Promising | Not specified in the source |

| Data derived from in silico simulations on the isomer 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC). nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

For chalcone derivatives, MD simulations are crucial for validating the stability of the docked poses and understanding the dynamics of the binding process. Research on 2′,4-dihydroxy-4′,6′-dimethoxychalcone (DDC) has utilized MD simulations to further investigate its interactions with pro-survival proteins like mTOR. nih.govsemnan.ac.ir These simulations help to confirm that the interactions predicted by docking, such as key hydrogen bonds, are maintained over a period of time, thus reinforcing the stability of the complex. semnan.ac.ir

The analysis of MD trajectories can reveal important information, including:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein and ligand atoms from their initial docked conformation. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): This metric indicates the fluctuation of individual amino acid residues. It can highlight flexible regions of the protein and show which residues are most affected by the ligand's binding.

Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds throughout the simulation, identifying the most persistent and crucial hydrogen-bonding interactions for binding affinity.

Further research is needed to fully comprehend the molecular dynamics involved in the interaction of these chalcones with their targets, but the initial findings for DDC are promising. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

While specific QSAR models for this compound have not been reported, numerous QSAR studies have been conducted on broader classes of chalcone derivatives for various biological activities, particularly anticancer effects. nih.govbenthamdirect.comresearchgate.net These studies have revealed several molecular descriptors that are consistently important for the anticancer activity of chalcones:

Lipophilicity (logP): The partition coefficient (logP) is a measure of a compound's hydrophobicity and often plays a crucial role in its ability to cross cell membranes and reach its target. QSAR studies on chalcones frequently show that lipophilicity is a key parameter influencing their anticancer activity. nih.govbenthamdirect.com

Steric Descriptors (Molar Refractivity - MR): These descriptors relate to the size and shape of the molecule and its substituents. They can influence how well the molecule fits into the binding site of a target protein. nih.govbenthamdirect.com

Electronic Descriptors: These parameters describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). They are important for electrostatic and hydrogen-bonding interactions. researchgate.net

Topological and 3D Descriptors: More complex models use descriptors that encode information about the connectivity of atoms (2D) or the 3D shape of the molecule. semnan.ac.ir

A typical QSAR study involves developing a model using a "training set" of compounds with known activities and then validating it with an external "test set." For example, a 3D-QSAR study on chalcone derivatives against human colon cancer cells yielded robust models that were then used to design new, more potent compounds. researchgate.net These general findings for the chalcone class provide a valuable framework for the future development of a specific QSAR model for this compound and its analogues.

In Silico Prediction of Bioactivity Profiles and Potential Mechanisms

Beyond targeting specific proteins, computational methods can predict a compound's broader bioactivity profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity (T). These in silico ADMET predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles.

For chalcone derivatives, web-based tools like SwissADME and pkCSM are commonly used to predict these properties. bohrium.comrjptonline.orgnih.govresearchgate.net These platforms use a combination of QSAR models and structural rules to estimate various parameters.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value | Significance |

| Molecular Formula | C₁₇H₁₆O₅ | Basic chemical information. uni.lu |

| Monoisotopic Mass | 300.09976 Da | Precise mass for mass spectrometry. uni.lu |

| XlogP | 3.5 | Indicates good lipophilicity for membrane permeability. uni.lu |

| Hydrogen Bond Donors | 2 | Influences binding and solubility. |

| Hydrogen Bond Acceptors | 5 | Influences binding and solubility. |

| GI Absorption | High (Predicted) | Suggests good potential for oral bioavailability. bohrium.comrjptonline.org |

| BBB Permeant | No (Predicted) | Indicates the compound may not readily cross the blood-brain barrier. |

| Predictions are based on general chalcone derivative studies and publicly available data for the specific compound. bohrium.comrjptonline.orguni.lu |

Furthermore, in silico methods can help elucidate potential mechanisms of action. For example, this compound has been identified as an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. Computational approaches can be used to model how this chalcone might interact with Keap1, the primary negative regulator of Nrf2, to trigger this antioxidant response. By predicting interactions with a wide range of biological targets, these methods can generate hypotheses about a compound's polypharmacology (its ability to act on multiple targets), which can explain both its therapeutic effects and potential side effects.

Analytical Methodologies for Characterization and Quantification in Research Studies

Spectroscopic Techniques (Excluding specific data and interpretations)

Spectroscopy is the primary tool for elucidating the molecular structure of chalcones. By interacting with electromagnetic radiation, molecules reveal information about their atomic composition, bonding, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules like 2',3'-Dihydroxy-4',6'-dimethoxychalcone. Both ¹H NMR and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For chalcones, characteristic signals include those for vinyl protons of the α,β-unsaturated system and methoxy (B1213986) group protons. mdpi.com The splitting patterns and coupling constants of aromatic protons are crucial for determining the substitution pattern on both Ring A and Ring B. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon indicates its type (e.g., carbonyl, aromatic, olefinic, methoxy). mdpi.com Advanced 2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the final structure of the chalcone (B49325). iomcworld.com

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the molecule, specifically within its chromophores—the parts of the molecule that absorb light. The chalcone structure features an extensive system of conjugated double bonds, including the aromatic rings and the α,β-unsaturated carbonyl system, which acts as a strong chromophore. researchgate.net

This technique typically reveals two major absorption bands for chalcones, which are attributed to the π → π* electronic transitions within the benzoyl and cinnamoyl moieties. researchgate.net The position and intensity of these absorption maxima can provide preliminary structural information. Furthermore, the use of chemical shift reagents, such as sodium methoxide (B1231860) or aluminum chloride, can induce shifts in the absorption bands, which helps in identifying the location of free hydroxyl groups on the aromatic rings. mdpi.com

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound with high accuracy. mdpi.com For this compound, high-resolution mass spectrometry (HRMS) can determine its exact mass, confirming its molecular formula as C₁₇H₁₆O₅. mdpi.comuni.lu

In addition to providing the molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. The fragmentation of chalcones often involves cleavage around the central carbonyl group and losses of substituents from the aromatic rings. mdpi.comoak.go.kr Analysis of these fragments helps to confirm the arrangement of the different parts of the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Table 1: Predicted Mass Spectrometry Data for this compound Data calculated using CCSbase and sourced from PubChemLite. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 301.10704 | 166.8 |

| [M+Na]⁺ | 323.08898 | 174.8 |

| [M-H]⁻ | 299.09248 | 171.5 |

| [M+NH₄]⁺ | 318.13358 | 180.8 |

| [M+K]⁺ | 339.06292 | 171.1 |

| [M+H-H₂O]⁺ | 283.09702 | 159.5 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of this compound from natural sources or synthetic reaction mixtures and for the verification of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the separation, quantification, and purity analysis of non-volatile compounds like chalcones. The technique offers high resolution and sensitivity. In the analysis of plant extracts, HPLC is used to generate a chemical fingerprint and to isolate specific compounds. researchgate.net For synthesized compounds, analytical HPLC is used to assess purity by detecting and quantifying any residual starting materials or by-products. Preparative HPLC can then be used to purify the compound to a high degree.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for qualitative analysis. nih.gov It is frequently employed to monitor the progress of a chemical synthesis or to follow the fractionation of a plant extract during an isolation procedure. iomcworld.com The purity of a sample of this compound can be initially assessed by TLC; a pure compound should ideally appear as a single spot. The retention factor (Rf value) of the compound is characteristic under a specific set of conditions (stationary phase and mobile phase) and can be used for identification purposes by comparison with an authentic standard. mdpi.com Spots on the TLC plate are typically visualized under UV light, where fluorescent compounds like chalcones are easily detected. mdpi.com

Future Directions and Research Perspectives for 2 ,3 Dihydroxy 4 ,6 Dimethoxychalcone

Exploration of Additional Biological Activities and Therapeutic Potential

Initial studies have successfully demonstrated that 2',3'-Dihydroxy-4',6'-dimethoxychalcone exerts protective effects in several models of cellular stress. It has been shown to protect human keratinocytes from UV-A radiation-induced damage and to suppress reactive oxygen species (ROS) production, largely by upregulating the antioxidant enzyme heme oxygenase-1 (HO-1). nih.gov Furthermore, it exhibits neuroprotective capabilities against glutamate-induced toxicity by stimulating the release of reduced glutathione (B108866) (GSH) from astrocytes, which in turn protects neurons. nih.gov Its anti-inflammatory properties have also been noted in animal models of chronic contact dermatitis. nih.gov

While these findings are significant, the full spectrum of DDC's biological activities remains to be explored. Given that the chalcone (B49325) family exhibits a vast array of pharmacological effects, future research should investigate other potential therapeutic applications for DDC. nih.govbiosynth.combiosynth.com

Table 1: Potential Therapeutic Areas for Future DDC Research

| Therapeutic Area | Rationale Based on Chalcone Family Activities |

|---|---|

| Anticancer | Many chalcone derivatives exhibit potent anticancer activities by inducing apoptosis, causing cell cycle arrest, and inhibiting tumor growth. acs.orgmdpi.com |

| Antimicrobial | The chalcone scaffold is a known pharmacophore for developing antibacterial, antifungal, and antiprotozoal agents. biosynth.commedchemexpress.com |

| Antidiabetic | Certain chalcones have shown anti-α-glucosidase activity and the ability to protect pancreatic cells from oxidative stress. researchgate.netresearchgate.net |

| Neurodegenerative Diseases | Beyond general neuroprotection, some chalcones show specific activity against targets relevant to Alzheimer's disease, such as acetylcholinesterase inhibition. researchgate.net |

Future studies should employ a broad range of bioassays to screen DDC against targets related to these and other conditions, potentially uncovering novel therapeutic uses.

Advanced Mechanistic Investigations at the Omics Level (e.g., Proteomics, Metabolomics)

Current understanding of DDC's mechanism is centered on its ability to activate the Nrf2-ARE pathway. nih.govnih.govnih.gov To gain a more comprehensive, unbiased view of its cellular impact, advanced mechanistic studies using "omics" technologies are essential. These data-driven approaches can reveal novel drug targets and provide a holistic understanding of a compound's effects. mdpi.com

Proteomics: This would allow for a large-scale analysis of protein expression changes in cells or tissues treated with DDC. It could identify the full range of proteins, beyond HO-1 and γ-GCS, that are up- or down-regulated, providing a more complete picture of the cellular pathways DDC modulates.

Metabolomics: By analyzing the global profile of small-molecule metabolites, researchers could understand how DDC alters cellular metabolism. This could be particularly insightful for investigating its effects on energy metabolism, oxidative stress markers, and the synthesis of signaling molecules.

Genomics/Transcriptomics: Analyzing changes in gene expression following DDC treatment would provide a comprehensive list of genes whose transcription is affected by the compound, offering clues to its broader biological roles and mechanisms.

Integrating these omics datasets can provide a systems-level understanding of DDC's mechanism of action, potentially identifying new biomarkers of its activity and uncovering unexpected therapeutic opportunities.

Development of Novel Synthetic Analogs with Improved Efficacy and Selectivity